molecular formula C16H15BrO B1532201 3-(4-Bromophenyl)-2'-methylpropiophenone CAS No. 898760-95-7

3-(4-Bromophenyl)-2'-methylpropiophenone

Cat. No. B1532201
CAS RN: 898760-95-7
M. Wt: 303.19 g/mol
InChI Key: XGVRBURKUZJLTB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2'-methylpropiophenone is a compound that has been studied for its potential applications in the fields of synthetic organic chemistry, pharmaceutical chemistry, and biochemistry. This molecule is a member of the propiophenone family, and is characterized by its aromatic ring structure with a bromine atom bonded to the fourth position of the phenyl ring. This compound has been used as a starting material in the synthesis of a variety of organic molecules, and has been studied for its potential applications in the fields of drug development and biochemical research. In

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

“3-(4-Bromophenyl)-2’-methylpropiophenone” can be used as a precursor in the synthesis of pyrimidine derivatives, which are important in pharmaceuticals and agrochemicals. The compound’s bromophenyl group is reactive and can be used to create various substituted pyrimidines through condensation reactions .

Neurotoxicity Studies

This compound may serve as a basis for synthesizing derivatives that can be used to study neurotoxicity. Researchers can investigate the effects of these derivatives on acetylcholinesterase (AchE) activity, malondialdehyde (MDA) levels, and behavioral parameters in aquatic organisms .

Liquid Crystal Synthesis

The bromophenyl group in “3-(4-Bromophenyl)-2’-methylpropiophenone” makes it a potential intermediate in the synthesis of liquid crystal polymers (LCPs). These LCPs have applications in creating ordered liquid crystal phases for displays and other optical devices .

Antimicrobial and Anticancer Research

Derivatives of “3-(4-Bromophenyl)-2’-methylpropiophenone” can be synthesized and studied for their pharmacological activities against microbial pathogens and cancer cells. The compound’s structure allows for modifications that could lead to new treatments for resistant strains of bacteria or cancer .

Safety and Hazards

The safety data sheet for a similar compound, 3-(4-Bromophenyl)propanoic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis and characterization of 3-(4-Bromophenyl)-2’-methylpropiophenone, as well as its potential applications. For instance, similar compounds have been used as key intermediates in the synthesis of polymer and non-polymer ordered liquid crystal phase .

properties

IUPAC Name

3-(4-bromophenyl)-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(17)10-7-13/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVRBURKUZJLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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